Na⁺,K⁺-ATPase Inhibitory Potency: 5β,14β-Androstane Derivative vs. Digitoxigenin
Derivatives built upon the 5β,14β-androstane scaffold exhibit quantifiable, albeit lower, affinity for the Na⁺,K⁺-ATPase digitalis binding site relative to the classical cardiac glycoside digitoxigenin. The synthetic derivative 2-(N,N-dimethylamino)ethyl 3β,14-dihydroxy-5β,14β-androstane-17α-acrylate (compound 6) demonstrated an IC50 of 5.89 µM in a receptor binding assay [1]. While this affinity is 2–3 orders of magnitude weaker than digitoxigenin (IC50 ~7–110 nM depending on isoform context [2]), it confirms the unique capacity of the 5β,14β scaffold to productively orient pharmacophores toward the digitalis receptor site—a property entirely absent in 5α-androstane frameworks.
| Evidence Dimension | Na⁺,K⁺-ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.89 µM (for derivative 6) |
| Comparator Or Baseline | Digitoxigenin: IC50 = 7 ± 2 nM (α3 isoform, dog heart) to 110 ± 10 nM (α1 isoform) |
| Quantified Difference | Target derivative is ~54- to 840-fold less potent than digitoxigenin |
| Conditions | Receptor binding assay; comparative data sourced from dog heart membrane preparations [2] and human erythrocyte assays. |
Why This Matters
For medicinal chemistry programs targeting novel, non-glycosidic Na⁺,K⁺-ATPase modulators, the 5β,14β-androstane core provides a validated starting point for optimizing binding interactions, whereas 5α-androstane isomers are demonstrably silent in this pharmacological space.
- [1] S. De Munari et al. A new approach to the design of novel inhibitors of Na+,K+-ATPase: 17alpha-substituted seco-D 5beta-androstane as cassaine analogues. Journal of Medicinal Chemistry, 1998, 41(16):3033-3040. PMID: 9685243. View Source
- [2] Immunodetection and enzymatic characterization of the α3-isoform of Na,K-ATPase in dog heart. FEBS Letters, 1995 (Scilit database entry). View Source
